6,6-Dimethylmorpholine-2-carbonitrile
Description
Significance of Nitrogen and Oxygen Heterocyclic Scaffolds in Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast array of biologically active molecules. Among these, scaffolds incorporating both nitrogen and oxygen atoms are of paramount importance in medicinal chemistry and drug discovery. These N,O-heterocycles are prevalent in numerous FDA-approved drugs. Their significance stems from their ability to modulate crucial physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are essential for optimizing the absorption, distribution, metabolism, and excretion (ADMET) profiles of drug candidates. The arrangement of hydrogen bond donors and acceptors within a semi-rigid heterocyclic skeleton is a key feature that facilitates interactions with biological targets.
Overview of Morpholine (B109124) Derivatives as Versatile Synthetic Intermediates and Chiral Auxiliaries
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. researchgate.net Its structure imparts favorable properties, including good water solubility and a pKa that renders it largely protonated at physiological pH, which can enhance pharmacokinetic characteristics. justia.com Consequently, morpholine derivatives are integral components in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. researchgate.nete3s-conferences.org
Beyond their role as pharmacophores, morpholine derivatives are highly valued as versatile synthetic intermediates. They serve as building blocks in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. e3s-conferences.org Furthermore, chiral morpholine derivatives have been effectively employed as chiral auxiliaries. researchgate.net A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction, after which it can be removed. researchgate.net This strategy is crucial for the asymmetric synthesis required to produce enantiomerically pure pharmaceutical compounds. researchgate.netnih.gov
Introduction to the Carbonitrile Functional Group: Reactivity Profile and Synthetic Utility
The carbonitrile, or nitrile, functional group (–C≡N) is a cornerstone of organic synthesis, prized for its unique electronic properties and broad synthetic versatility. frontiersin.org The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. frontiersin.org This structure allows nitriles to participate in a diverse array of chemical transformations.
The reactivity of the nitrile group is influenced by its strong electron-withdrawing nature and the steric environment around it. duke.edu Key transformations include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, providing a pathway to other important functional groups. duke.edu
Reduction: The nitrile group can be reduced to a primary amine (RCH₂NH₂) using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. nih.gov
Nucleophilic Addition: Organometallic reagents, like Grignard reagents, can add to the nitrile carbon to form ketones after a hydrolytic workup. frontiersin.orgnih.gov
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic compounds. duke.edu
This wide range of accessible reactions makes the nitrile group a valuable synthetic handle for introducing nitrogen-containing functionalities and for carbon chain homologation. nih.gov
| Reaction Type | Reagents/Conditions | Product |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |
| Reduction | 1. LiAlH₄, 2. H₂O or H₂, metal catalyst | Primary Amine |
| Addition of Grignard Reagents | 1. R-MgX, 2. H₃O⁺ | Ketone |
| Stephen Aldehyde Synthesis | SnCl₂, HCl then H₂O | Aldehyde |
Contextualizing 6,6-Dimethylmorpholine-2-carbonitrile within Advanced Organic Synthesis and Chemical Diversity
While direct literature on the synthesis and application of this compound is specialized, its chemical significance can be thoroughly understood by dissecting its structural components. This molecule integrates the stable and pharmacokinetically favorable morpholine scaffold with the synthetically versatile nitrile functional group, further enhanced by the presence of a gem-dimethyl group at the 6-position.
The morpholine-2-carbonitrile framework itself is a valuable building block. The nitrile at the C-2 position offers a reactive site for elaboration into amines, carboxylic acids, or ketones, enabling the construction of diverse molecular libraries. The morpholine ring provides a hydrophilic and basic core, often used to improve the drug-like properties of a lead compound.
The inclusion of the 6,6-dimethyl group (a gem-dimethyl moiety) is a strategic design element frequently employed in medicinal chemistry. nih.gov This structural motif offers several distinct advantages:
Conformational Restriction: The steric bulk of the two methyl groups can lock the morpholine ring into a more defined conformation. scienceopen.com This pre-organization can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.gov
Improved Pharmacokinetics: By blocking metabolism and influencing conformation, the gem-dimethyl group can significantly improve a molecule's pharmacokinetic profile. nih.govscienceopen.com
Therefore, this compound emerges as a sophisticated synthetic intermediate. It combines the proven utility of the morpholine ring and the nitrile handle with the strategic benefits of a gem-dimethyl group. This positions the compound as a valuable precursor for creating novel, conformationally constrained, and potentially more metabolically robust molecules for exploration in drug discovery and chemical biology. scienceopen.com
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6,6-dimethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)5-9-4-6(3-8)10-7/h6,9H,4-5H2,1-2H3 |
InChI Key |
YONVYJILKQNANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(O1)C#N)C |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 6,6 Dimethylmorpholine 2 Carbonitrile and Analogous Morpholine Carbonitrile Derivatives
Retrosynthetic Analysis of the 6,6-Dimethylmorpholine-2-carbonitrile Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursors. wikipedia.org This process is repeated until commercially available or easily synthesized starting materials are identified. wikipedia.org
The morpholine (B109124) ring is a six-membered heterocycle containing both oxygen and nitrogen atoms. A primary strategy in the retrosynthesis of such structures is to disconnect the bonds between a carbon atom and a heteroatom (C-O or C-N bonds). scripps.eduamazonaws.com For the this compound scaffold, two logical disconnections of the morpholine ring involve cleaving either the C2-N3 bond and the C5-O1 bond or the C2-O1 bond and the C3-N4 bond.
A common approach involves a two-bond disconnection across the ring, breaking a C-N and a C-O bond, which simplifies the morpholine into an amino alcohol and a two-carbon electrophile. Specifically, disconnecting the N4-C5 and O1-C2 bonds leads back to a substituted amino alcohol and a glyoxal equivalent. A further disconnection of the C6-N bond and the C2-O bond can also be considered, leading to an amino diol and a carbonyl compound.
| Disconnection Strategy | Bonds Cleaved | Resulting Precursors |
| Strategy A | C2-N3 and C5-O1 | Amino alcohol, α-halo-acetonitrile |
| Strategy B | N4-C5 and O1-C2 | Substituted amino alcohol, glyoxal equivalent |
| Strategy C | C6-N and C2-O | Amino diol, carbonyl compound |
These disconnection strategies are guided by the principle of identifying transformations that correspond to reliable forward synthetic reactions. amazonaws.com
The carbonitrile group at the C-2 position is an α-amino nitrile. A well-established retrosynthetic disconnection for α-amino nitriles is the reverse of the Strecker synthesis. organic-chemistry.org This involves the disconnection of the C-CN bond, leading to an imine intermediate and a cyanide ion. researchgate.net The imine, in turn, can be retrosynthetically disconnected into an aldehyde and an amine.
In the context of this compound, this translates to the disconnection of the C2-CN bond to yield a cyclic imine (a dihydro-1,4-oxazine) and a cyanide source. The cyclic imine can then be envisioned as arising from the cyclization of an amino alcohol precursor.
| Retrosynthetic Step | Bond Disconnected | Precursor(s) | Corresponding Forward Reaction |
| 1 | C2-CN | Cyclic imine, Cyanide source | Strecker Synthesis |
| 2 | C2=N3 (of imine) | Amino aldehyde | Imine formation (intramolecular) |
This analysis suggests that the carbonitrile group can be introduced in the final stages of the synthesis via the reaction of an appropriate imine intermediate with a cyanide-delivering reagent. organic-chemistry.org
Forward Synthesis Pathways to the 6,6-Dimethylmorpholine Core
The forward synthesis of the 6,6-dimethylmorpholine core can be achieved through various cyclization strategies, including multi-component reactions and stepwise methodologies.
The formation of the morpholine ring is the key step in the synthesis of this compound. This is typically achieved through intramolecular cyclization reactions that form either a C-N or a C-O bond. organic-chemistry.org
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more starting materials. A patented three-component coupling reaction for the synthesis of morpholine derivatives involves an amino alcohol, a phenylboronic acid, and glyoxal. google.com While not directly yielding this compound, this methodology highlights the potential of MCRs in rapidly assembling the morpholine core.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Amino alcohol | Phenylboronic acid | Glyoxal | Substituted morpholine |
More traditional and widely applicable methods for morpholine synthesis involve the stepwise construction of the ring. These methods often utilize readily available precursors such as amino alcohols, epoxides, and aziridines.
From Amino Alcohols: The reaction of 1,2-amino alcohols with suitable two-carbon electrophiles is a common strategy for morpholine synthesis. organic-chemistry.org For instance, an N-substituted amino alcohol can be reacted with a 2-haloethanol derivative, followed by intramolecular cyclization to form the morpholine ring.
| Starting Material | Reagent | Key Intermediate | Product |
| Amino alcohol | 2-haloethanol | N-(2-hydroxyethyl)amino alcohol | Morpholine |
From Epoxides: Epoxides are versatile building blocks for morpholine synthesis. The ring-opening of an epoxide with an ethanolamine derivative can be followed by an intramolecular cyclization to yield the morpholine ring. The regioselectivity of the epoxide opening is a key consideration in this approach.
From Aziridines: Aziridines can also serve as precursors to morpholines. The reaction of an N-substituted aziridine with a 2-haloethanol, followed by intramolecular ring closure, provides a route to the morpholine scaffold.
The table below summarizes these stepwise approaches.
| Precursor Type | General Reaction Scheme |
| Amino Alcohols | Reaction with a two-carbon unit bearing two leaving groups, followed by cyclization. |
| Epoxides | Ring-opening with an amino alcohol, followed by intramolecular cyclization. |
| Aziridines | Ring-opening with a haloalkoxy species, followed by intramolecular cyclization. |
Cyclization Reactions in Morpholine Ring Formation
Dehydration Strategies from Precursor Diols or Amino Alcohols
One of the established industrial methods for forming the morpholine ring involves the dehydration of diisopropanolamine derivatives. This process is often catalyzed by strong acids, such as concentrated sulfuric acid, at elevated temperatures. The reaction proceeds through the cyclization of the amino alcohol, with the acid facilitating the removal of a water molecule to form the heterocyclic ring. For instance, the synthesis of 2,6-dimethylmorpholine can be achieved with a high proportion of the cis-isomer by reacting diisopropanolamine with sulfuric acid at temperatures ranging from 180°C to 200°C. google.comgoogle.com The molar ratio of diisopropanolamine to sulfuric acid is a critical parameter, typically ranging from 1:1 to 1:3, with yields reported to be as high as 94-96%. google.com
This dehydration strategy is a key step in the synthesis of various substituted morpholines and can be adapted for the preparation of precursors to this compound. The general applicability of this method to vicinal amino alcohols makes it a versatile tool in the synthesis of the morpholine core structure. researchgate.net
Table 1: Dehydration Synthesis of 2,6-Dimethylmorpholine
| Reactant | Catalyst | Temperature (°C) | Molar Ratio (Reactant:Catalyst) | Yield (%) | Isomer Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|---|
| Diisopropanolamine | Sulfuric Acid | 180 | 1:2.0 | 94 | 84:16 | google.com |
| Diisopropanolamine | Sulfuric Acid | 180 | 1:1.5 | 96 | 80:20 | google.com |
Introduction and Functional Group Interconversions of the Carbonitrile Moiety
The introduction of the carbonitrile group onto the morpholine ring is a crucial step in the synthesis of this compound. This can be achieved through direct cyanation or by the conversion of other functional groups.
Direct Cyanylation Strategies
Direct cyanation involves the introduction of a cyanide group onto a pre-formed morpholine ring. While specific examples for this compound are not detailed in the provided results, general methods for the cyanation of heterocyclic compounds can be considered. For instance, electrochemical methods using 4-CN-pyridine as a cyanation reagent have been shown to be effective for various N,N-dialkyl anilines and indole derivatives under catalyst-free conditions. organic-chemistry.org Such nucleophilic reaction pathways could potentially be adapted for the cyanation of a suitable morpholine precursor.
Conversion of Other Functional Groups to Nitriles (e.g., from Aldehydes, Amides, Alcohols)
A more common and versatile approach is the conversion of other functional groups into a nitrile. The nitrile group is a valuable precursor in organic synthesis as it can be transformed into various other functionalities. researchgate.net
Primary amides are common precursors to nitriles and can be dehydrated using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). libretexts.org This method involves the nucleophilic attack of the amide oxygen on the dehydrating agent, followed by elimination to form the nitrile.
The synthesis of nitriles from primary amines can be achieved through oxidative dehydrogenation. researchgate.net This method provides a clean and efficient route to nitriles and can be catalyzed by various transition metals or proceed via photoactivation. researchgate.net
Table 2: Reagents for Functional Group Conversion to Nitriles
| Starting Functional Group | Reagent | Reference |
|---|---|---|
| 1° Amide | Thionyl chloride (SOCl₂), Phosphorus pentoxide (P₂O₅), Phosphoryl chloride (POCl₃) | libretexts.org |
| 1° Amine | Transition metal catalysts, Photoactivation | researchgate.net |
Stereoselective and Asymmetric Synthesis of this compound and Chiral Analogs
The synthesis of specific stereoisomers of this compound and its analogs is of significant interest, particularly for pharmaceutical applications where chirality can greatly influence biological activity. Stereoselective and asymmetric syntheses aim to control the three-dimensional arrangement of atoms in the molecule.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgtcichemicals.com
In the context of morpholine synthesis, chiral auxiliaries can be used to control the stereochemistry during the formation of the ring or during the introduction of substituents. For example, pseudoephedrine and pseudoephenamine are versatile chiral auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can be precursors to more complex molecules. nih.govnih.gov Oxazolidinones, popularized by David Evans, are another class of chiral auxiliaries that have been successfully applied to a variety of stereoselective transformations, including aldol reactions and alkylations. The synthesis of chiral 1,2-amino alcohols, which are key precursors for morpholines, can be achieved with high yields and selectivities using a pseudoephedrine auxiliary. nih.govresearchgate.net
Asymmetric Catalysis in Morpholine Synthesis
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. organic-chemistry.orgacs.org Several catalytic asymmetric methods have been developed for the synthesis of chiral morpholines.
One notable strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgacs.org This method has been used to synthesize 3-substituted morpholines from aminoalkyne substrates with high yields and excellent enantiomeric excesses (>95% ee). organic-chemistry.orgacs.org The reaction utilizes a titanium catalyst for the hydroamination step to form a cyclic imine, which is then reduced in situ by a ruthenium catalyst, such as the Noyori–Ikariya catalyst, in an asymmetric transfer hydrogenation. organic-chemistry.orgacs.org Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high enantioselectivity. organic-chemistry.orgacs.org
Another approach is the asymmetric hydrogenation of unsaturated morpholines (dehydromorpholines) using a bisphosphine-rhodium catalyst. nih.govrsc.org This method has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines, affording the products in quantitative yields and with up to 99% ee. nih.govrsc.orgsemanticscholar.org
Table 3: Asymmetric Catalytic Methods for Chiral Morpholine Synthesis
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst / RuCl(S,S)-Ts-DPEN | Aminoalkyne | 3-Substituted Morpholine | >95% | organic-chemistry.orgacs.org |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Dehydromorpholine | 2-Substituted Morpholine | up to 99% | nih.govrsc.org |
Catalytic Systems and Green Chemistry Principles in the Synthesis of Morpholine Carbonitriles
The development of synthetic methodologies for morpholine carbonitriles, including this compound, is increasingly guided by the principles of green chemistry. This involves the use of catalytic systems that enhance reaction efficiency, reduce waste, and utilize more environmentally benign conditions. Both metal-catalyzed and organocatalytic approaches have been explored, alongside a focus on atom economy and the reduction or elimination of hazardous solvents.
Metal-Catalyzed Methodologies
Transition metal catalysis offers powerful tools for the construction of the morpholine ring system. Various metals have been employed to facilitate key bond-forming reactions, leading to the synthesis of morpholine derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of analogous structures.
Palladium catalysts, for instance, have been utilized in Wacker-type aerobic oxidative cyclization of alkenes to form six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from amino ethers and hydroxy amines. organic-chemistry.org Furthermore, zinc chloride has been used to catalyze a cyclizative 1,2-rearrangement to produce morpholinones, which are closely related structures. researchgate.net The introduction of the carbonitrile group can be envisioned as a subsequent step or a modification of the starting materials.
Table 1: Examples of Metal-Catalyzed Synthesis of Morpholine Derivatives
| Catalyst System | Substrate Type | Key Transformation | Ref. |
|---|---|---|---|
| Pd(DMSO)2(TFA)2 | Alkenes | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |
| Iron(III) | 1,2-amino ethers / 1,2-hydroxy amines | Diastereoselective cyclization | organic-chemistry.org |
| In(III) | Not specified | Synthesis of morpholine with aza-quaternary center | researchgate.net |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for often toxic and expensive heavy metals. For the synthesis of chiral morpholine derivatives, organocatalysts have been successfully employed. For instance, cinchona alkaloid-derived catalysts have been used in the enantioselective chlorocycloetherification to produce chiral 2,2-disubstituted morpholines. rsc.org
The application of organocatalysis to the synthesis of morpholine carbonitriles could involve the asymmetric construction of the morpholine core, followed by the introduction of the nitrile functionality. The use of chiral organocatalysts is particularly advantageous for the synthesis of enantiomerically pure pharmaceutical intermediates. For example, morpholine-based organocatalysts themselves have been developed and tested in reactions like the 1,4-addition of aldehydes to nitroolefins, showcasing the versatility of the morpholine scaffold in catalysis. frontiersin.org
Table 2: Selected Organocatalytic Methods in Morpholine Synthesis
| Catalyst Type | Reaction | Key Feature | Ref. |
|---|---|---|---|
| Cinchona alkaloid-derived phthalazine | Enantioselective chlorocycloetherification | Access to chiral 2,2-disubstituted morpholines | rsc.org |
Atom-Economy and Solvent-Free Reaction Conditions
A central tenet of green chemistry is the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Synthetic routes that proceed via addition or rearrangement reactions are inherently more atom-economical than those involving substitution or elimination reactions, which generate stoichiometric byproducts.
The pursuit of greener synthetic methods for morpholine derivatives has also led to the exploration of solvent-free reaction conditions. researchgate.netresearchgate.net Performing reactions in the absence of a solvent, or in the presence of a minimal amount of a benign solvent, can significantly reduce the environmental impact of a chemical process. clockss.org For example, the synthesis of certain heterocyclic compounds has been achieved under solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction. clockss.org
The development of multi-component reactions (MCRs) is another strategy that aligns with the principles of green chemistry, often exhibiting high atom economy and procedural simplicity. orientjchem.org An efficient synthesis of chromeno[2,3-d]pyrimidine derivatives, for instance, has been described through a solvent-free, multi-component reaction. clockss.org The application of such principles to the synthesis of this compound and its analogs would involve designing convergent synthetic routes that minimize waste and energy consumption.
Chemical Reactivity and Transformational Chemistry of 6,6 Dimethylmorpholine 2 Carbonitrile
Reactivity Profiles of the Carbonitrile Group
The carbonitrile (or nitrile) group, with its carbon-nitrogen triple bond, is a site of significant chemical activity. Its reactivity is characterized by the electrophilicity of the carbon atom and the ability of the π-systems to participate in various reactions.
Nucleophilic Addition Reactions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This addition reaction transforms the hybridization of the carbon from sp to sp², initially forming an imine anion intermediate. This intermediate can then be protonated or react further depending on the reaction conditions and the nature of the nucleophile.
Common nucleophilic addition reactions at the nitrile carbon include the addition of organometallic reagents and other carbon nucleophiles. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form, after hydrolysis, ketones.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| Grignard Reagent | Phenylmagnesium bromide | Iminylmagnesium bromide | 2-Benzoyl-6,6-dimethylmorpholine |
| Organolithium | n-Butyllithium | Lithium iminate | 2-Pentanoyl-6,6-dimethylmorpholine |
| Cyanide Ion | Hydrogen Cyanide (HCN) | Not a typical reaction for nitriles | Not applicable |
The reaction is initiated by the nucleophilic attack on the carbon of the C≡N triple bond. libretexts.org The reversibility of the reaction often depends on the basicity of the incoming nucleophile compared to the resulting imine anion. masterorganicchemistry.com
Reduction Reactions of the Carbonitrile to Amines or Aldehydes
The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. These transformations are fundamental in synthetic chemistry for converting nitriles into other important functional groups. pressbooks.pub
Complete reduction of the nitrile group yields a primary amine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney nickel or platinum oxide under a hydrogen atmosphere. pressbooks.pub
Partial reduction to an aldehyde is also possible. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation. The reaction is typically run at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate which is then hydrolyzed to the aldehyde during workup.
Table 2: Reduction Products of 6,6-Dimethylmorpholine-2-carbonitrile
| Reagent | Product | Functional Group Transformation |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | (6,6-Dimethylmorpholin-2-yl)methanamine | -C≡N → -CH₂NH₂ |
| Catalytic Hydrogenation (H₂, Raney Ni) | (6,6-Dimethylmorpholin-2-yl)methanamine | -C≡N → -CH₂NH₂ |
| Diisobutylaluminium hydride (DIBAL-H) | 6,6-Dimethylmorpholine-2-carbaldehyde | -C≡N → -CHO |
Reductive amination is another related process where a carbonyl compound reacts with an amine to form an imine, which is then reduced in situ to an amine. chemistrysteps.commasterorganicchemistry.com While not a direct reduction of the nitrile, the reduction of the C=N bond is a key step. chemistrysteps.com
Hydrolysis and Related Transformations of the Nitrile Functionality
The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. pressbooks.pub The reaction proceeds through an amide intermediate, which can sometimes be isolated if the reaction conditions are carefully controlled.
Acid-catalyzed hydrolysis: The nitrile is heated with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The nitrogen atom is first protonated, making the carbon atom more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: The nitrile is treated with a hot aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon.
This transformation is a reliable method for converting the cyano group into a carboxyl group, significantly altering the chemical properties of the molecule. pressbooks.pub Various catalysts, including phosphoric acid and metal salts, can be employed to facilitate this hydrolysis under specific conditions. google.com
Cycloaddition Reactions Involving the Carbonitrile
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. nih.gov These reactions involve the concerted combination of two π-electron systems to form a ring. libretexts.org While nitriles are often considered reluctant dienophiles in Diels-Alder ([4+2]) reactions, their participation can be promoted by Lewis acid catalysis or by using highly reactive dienes.
The nitrile group can also engage in [2+2] cycloadditions with alkenes, particularly under photochemical conditions, to form four-membered heterocyclic rings. nih.gov Furthermore, nitriles can act as enophiles in ene reactions and participate in formal [2+2+2] cycloadditions to construct complex heterocyclic systems like pyridines. nih.gov The reactivity in these pericyclic reactions is governed by the principles of orbital symmetry. libretexts.org
Reactivity of the 6,6-Dimethylmorpholine Ring System
The 6,6-dimethylmorpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. Its reactivity is primarily associated with these two groups, with the potential for ring-opening under specific conditions.
Ring-Opening Reactions and Subsequent Derivatization
The morpholine (B109124) ring is generally stable, but the ether linkage can be cleaved under harsh conditions. Treatment with strong acids, such as hydrobromic or hydroiodic acid, can lead to the cleavage of the carbon-oxygen bond, resulting in a ring-opened product. The nitrogen atom within the ring can influence this reactivity.
Oxidative ring-opening is another possibility. Certain oxidizing agents can cleave the C-C bonds within the morpholine ring system. google.com Additionally, reactions involving organometallic catalysts have been shown to induce ring-opening in related morpholine-2,5-dione (B184730) derivatives, suggesting that the core ring system can be susceptible to cleavage and subsequent functionalization. rsc.org The specific products of these ring-opening reactions provide access to a variety of linear amino alcohol derivatives, which can be valuable synthetic intermediates.
Functionalization at Various Positions of the Morpholine Ring
The morpholine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties. sci-hub.senih.gov Its reactivity is primarily characterized by the secondary amine and ether functional groups. wikipedia.org The nitrogen atom is the most common site for functionalization. However, the presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than comparable cyclic amines like piperidine. wikipedia.org This inherent property influences its reactivity in nucleophilic substitution and addition reactions.
Functionalization of the carbon atoms (C-H functionalization) of a saturated heterocycle like morpholine is generally more challenging than N-functionalization. tuwien.at Such transformations often require advanced synthetic methods, such as transition-metal-catalyzed C-H activation, to achieve site-selective modifications. tuwien.atdoolittlesco-op.ca These methods provide a direct route to substitute hydrogen atoms on the ring with other functional groups, but their application can be complex. A more traditional and widely used approach to obtain C-substituted morpholines involves constructing the ring from already functionalized starting materials. researchgate.nete3s-conferences.org
Stability and Degradation Pathways of the Morpholine Scaffold
The this compound scaffold is built upon the morpholine heterocycle, a saturated ring that is generally considered chemically stable. Morpholine is utilized in industrial applications, such as an additive in power plant steam systems for corrosion protection, because its volatility is similar to water, indicating a degree of thermal stability. wikipedia.org
However, under specific biological or environmental conditions, the morpholine ring can undergo degradation. The primary degradation pathways are biological, often mediated by microorganisms like those from the Mycobacterium genus. nih.govresearchgate.net These microbes can use morpholine as a sole source of carbon and nitrogen. researchgate.net The metabolic degradation typically initiates with an oxidative cleavage of the ring. One well-documented pathway involves the action of a morpholine monooxygenase enzyme, which hydroxylates the carbon adjacent to the nitrogen. researchgate.netethz.ch This leads to the opening of the ring to form intermediates such as 2-(2-aminoethoxy)acetic acid, which is further metabolized to compounds like glycolic acid and ethanolamine. nih.govnih.gov Ultimately, the molecule is broken down, with the nitrogen being released as ammonia. researchgate.net While morpholine itself shows limited toxicity, its potential conversion to N-nitrosomorpholine, a known carcinogen, in the environment is a consideration for its degradation pathways. ethz.ch
Derivatization Strategies for the Generation of Diverse this compound Analogs
Derivatization is a key strategy in medicinal chemistry to modify a lead compound, such as this compound, to explore its structure-activity relationship (SAR). nih.gov By systematically altering the functional groups at different positions, chemists can generate a library of diverse analogs. These modifications can fine-tune the molecule's biological activity and pharmacokinetic properties. sci-hub.se For this compound, derivatization can be strategically applied at three primary locations: the carbonitrile group, the carbon atoms of the morpholine ring, and the nitrogen atom of the morpholine ring.
Modifications at the Carbonitrile Position
The carbonitrile (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, making it an excellent position for derivatization. nih.gov The electrophilic nature of the nitrile carbon allows it to react with a range of nucleophiles. Key transformations include hydrolysis, reduction, and reactions with organometallic reagents.
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in two stages, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine (containing a -CH₂NH₂ group). This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile carbon to form an intermediate imine salt, which upon aqueous workup (hydrolysis) yields a ketone.
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (controlled) | Carboxamide (-CONH₂) |
| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (heat) | Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH₄, Ether; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | 1. R-MgX, Ether; 2. H₃O⁺ | Ketone (-C(O)R) |
Substitutions on the Morpholine Ring Carbon Atoms
Direct substitution on the carbon atoms of a pre-existing saturated morpholine ring presents a significant synthetic challenge due to the relative inertness of C-H bonds. While modern chemistry has developed methods for transition-metal-catalyzed C-H functionalization, these are often complex and may lack the desired regioselectivity for a molecule with multiple C-H bonds. tuwien.atdoolittlesco-op.ca
A more common and predictable strategy for producing analogs with substitutions on the morpholine ring carbons is to incorporate the desired substituents into the starting materials before the ring is formed. researchgate.net Synthetic routes to morpholines often start from precursors like vicinal amino alcohols, epoxides, or aziridines. researchgate.net By using appropriately substituted versions of these precursors, a wide variety of C-substituted morpholine analogs can be created. For example, a multi-step synthesis starting from an enantiomerically pure amino alcohol can lead to cis-3,5-disubstituted morpholines. e3s-conferences.org This approach allows for precise control over the position and stereochemistry of the substituents on the morpholine core.
Functionalization at the Morpholine Nitrogen Atom
The nitrogen atom of the morpholine ring, being a secondary amine, is a readily accessible site for derivatization. It undergoes most of the chemical reactions typical for secondary amines. wikipedia.org This allows for the straightforward introduction of a wide range of substituents to generate diverse analogs. Common functionalization strategies include N-alkylation and N-acylation.
N-Alkylation: This involves the formation of a new carbon-nitrogen bond. It can be achieved by reacting the morpholine nitrogen with various alkylating agents, such as alkyl halides. Another common method is reductive amination or reaction with alcohols in the presence of a catalyst. researchgate.netakjournals.comgoogle.com
N-Acylation: This reaction forms an amide linkage by treating the morpholine with an acylating agent. Common reagents include acyl chlorides, acid anhydrides, and esters. google.comgoogle.com For instance, N-acetyl morpholine can be prepared by reacting morpholine with reagents like ethyl acetate (B1210297) or methyl acetate. google.comgoogle.com
N-Arylation: The introduction of an aryl group onto the nitrogen can be accomplished via cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide in the presence of a palladium catalyst. researchgate.net
| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| N-Alkylation | Alkyl halides (R-X), Alcohols (R-OH) + catalyst | Tertiary Amine |
| N-Acylation | Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O), Esters (RCOOR') | Amide (-N-C(O)R) |
| N-Arylation (Buchwald-Hartwig) | Aryl halides (Ar-X), Pd catalyst, base | N-Aryl Amine |
Computational and Theoretical Investigations of 6,6 Dimethylmorpholine 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and molecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. Without specific calculations for 6,6-Dimethylmorpholine-2-carbonitrile, the exact energies of these orbitals and the resulting energy gap remain undetermined.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. A detailed charge distribution analysis for this compound would require specific computational modeling that has not been published.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through bond rotations and their relative stabilities.
Energy Minimization and Geometrical Optimization
Geometrical optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. This process is essential for obtaining a stable molecular structure that can be used for further calculations. The optimized bond lengths, bond angles, and dihedral angles for this compound are not available in the absence of dedicated computational studies.
Conformational Isomerism and Stability Studies
Due to the flexibility of the morpholine (B109124) ring and the rotation around single bonds, this compound can exist in multiple conformations, such as chair and boat forms, with substituents in axial or equatorial positions. A thorough conformational analysis would involve calculating the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's preferred shape and its influence on physical and chemical properties. However, no such stability studies have been reported for this specific compound.
Molecular Dynamics Simulations for Structural Dynamics
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal information about conformational changes, molecular vibrations, and interactions with the surrounding environment (like a solvent) over time. Such simulations would offer a dynamic picture of the structural flexibility of this compound, but the necessary studies have not been performed or published.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, intermediates, and transition states. mdpi.com
A complete understanding of a chemical reaction's mechanism requires the characterization of its transition states—the highest energy points along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate and analyze these fleeting structures.
For a potential synthesis of this compound, such as the intramolecular cyclization of a substituted amino alcohol precursor, computational chemists would model the reaction pathway to identify the key transition state. The process involves:
Geometry Optimization: The structures of the reactant, product, and a guessed transition state are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the exact saddle point on the potential energy surface that connects the reactant and product.
Frequency Calculation: A vibrational frequency analysis is performed on the optimized transition state structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.
The energy difference between the transition state and the reactants determines the activation energy barrier, a critical factor for predicting reaction rates. The geometric parameters of the calculated transition state (e.g., bond lengths and angles of forming and breaking bonds) provide a detailed picture of the mechanism at the molecular level.
Table 1: Hypothetical Transition State Parameters for a Synthetic Pathway This table illustrates the type of data generated from a transition state calculation for a proposed intramolecular cyclization to form the morpholine ring. The values are representative and not from a specific study.
| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) | Description |
| C-N Bond Length | > 3.0 | ~2.1 | ~1.47 | Bond being formed |
| O-H Bond Length | ~0.96 | ~1.2 | > 2.5 | Bond being broken (in a proton transfer step) |
| Activation Energy (kcal/mol) | - | 25.4 | - | Calculated energy barrier for the reaction |
| Imaginary Frequency (cm⁻¹) | - | -450i | - | Vibrational mode corresponding to the reaction coordinate |
Theoretical methods are highly effective in predicting the reactivity of a molecule by analyzing its electronic structure. For this compound, this involves identifying sites susceptible to electrophilic or nucleophilic attack.
Key computational tools for this analysis include:
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). For this compound, the nitrogen of the morpholine ring is expected to have a high HOMO density, marking it as a primary nucleophilic and basic site. The carbon atom of the nitrile group is expected to be a significant contributor to the LUMO, making it a primary electrophilic site.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In this molecule, a negative potential (red) would be expected around the morpholine nitrogen and oxygen atoms, as well as the nitrile nitrogen. A positive potential (blue) would be expected around the hydrogen atoms and the nitrile carbon.
Calculated Atomic Charges: Methods like Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and highlighting electrophilic and nucleophilic centers.
Computational Prediction of Spectroscopic Parameters (Methodological Focus)
Computational spectroscopy is a vital field that predicts the spectral properties of molecules, aiding in the interpretation of experimental data from techniques like NMR, IR, and Raman spectroscopy. unibo.it These predictions are essential for structure verification and conformational analysis. nsf.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C chemical shifts with high accuracy, which is invaluable for assigning complex spectra.
The predominant methodology involves:
Geometry Optimization: The molecule's 3D structure is optimized, typically using DFT with a suitable functional (e.g., B3LYP-D3) and basis set (e.g., 6-311G(d,p)). mdpi.com Including a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for achieving accurate results. mdpi.com
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations, often paired with DFT functionals like WP04 or ωB97X-D. mdpi.comchemaxon.com
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δ_calc = σ_ref - σ_iso
The accuracy of DFT-based predictions can be very high, with root-mean-square deviations (RMSD) for ¹H often below 0.20 ppm and for ¹³C below 3.0 ppm. mdpi.com
Table 2: Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical, yet plausible, ¹H and ¹³C chemical shift values calculated using a standard DFT/GIAO methodology. Actual values would depend on the specific level of theory and solvent used.
| Atom Position | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ¹³C | ~118 | Nitrile carbon |
| C3 | ¹³C | ~45 | Methylene carbon adjacent to nitrogen |
| C5 | ¹³C | ~68 | Methylene carbon adjacent to oxygen |
| C6 | ¹³C | ~75 | Quaternary carbon with two methyl groups |
| C6-CH₃ (x2) | ¹³C | ~25 | Gem-dimethyl carbons |
| H2 | ¹H | ~4.2 | Methine proton at the nitrile position |
| H3 (x2) | ¹H | ~2.8 - 3.0 | Methylene protons adjacent to nitrogen |
| H5 (x2) | ¹H | ~3.6 - 3.8 | Methylene protons adjacent to oxygen |
| H6-CH₃ (x6) | ¹H | ~1.3 | Gem-dimethyl protons |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. uni-siegen.de Computational chemistry can predict these vibrational frequencies and their corresponding intensities.
The standard computational approach involves:
Harmonic Frequency Calculation: After geometry optimization, the second derivatives of the energy with respect to atomic positions are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and normal modes. This is typically done within the harmonic oscillator approximation. arxiv.org
Intensity Calculation:
IR Intensities: Calculated from the change in the molecular dipole moment during each normal mode of vibration. ksu.edu.sa A vibration is IR active if it causes a change in the dipole moment.
Raman Intensities: Calculated from the change in the molecular polarizability during each vibration. ksu.edu.sa A vibration is Raman active if it causes a change in polarizability.
Anharmonic Corrections: Since molecular vibrations are inherently anharmonic, the harmonic approximation can lead to systematic overestimation of frequencies. uni-siegen.de To improve accuracy, calculated frequencies are often multiplied by empirical scaling factors, or more advanced anharmonic calculations are performed using methods like Vibrational Perturbation Theory to the second order (VPT2). rsc.orgsns.it
These calculations are invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions.
Table 3: Representative Calculated Vibrational Frequencies for this compound This table shows plausible harmonic frequencies for key functional groups. Experimental values would typically be slightly lower.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Activity | Expected Raman Activity |
| C-H Stretch | -CH₃, -CH₂, -CH | 2950 - 3100 | Strong | Strong |
| C≡N Stretch | Nitrile | ~2250 | Medium | Strong |
| C-O-C Stretch | Ether | ~1150 | Strong | Weak |
| C-N Stretch | Amine | ~1100 | Medium | Medium |
| C-C Stretch | Skeleton | 900 - 1200 | Weak-Medium | Medium |
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific published data for the compound This compound . Methodologies for the structural elucidation and purity assessment of this specific molecule are not available in the public domain.
The requested detailed analysis, including specific data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman Spectroscopy, cannot be provided as no experimental or theoretical studies on this compound have been found.
Information is available for structurally related but distinct compounds such as 2,6-dimethylmorpholine and isomers like (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile. However, per the strict instructions to focus solely on this compound, the data for these related compounds cannot be used to construct the requested article. The precise positioning of the two methyl groups on the same carbon (C6) and the carbonitrile group at C2 creates a unique structure for which spectroscopic and chromatographic data has not been documented in available sources.
Therefore, it is not possible to generate the detailed, data-driven scientific article as outlined in the request.
Advanced Spectroscopic and Chromatographic Methodologies for the Structural Elucidation and Purity Assessment of 6,6 Dimethylmorpholine 2 Carbonitrile
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic methods are indispensable for determining the purity of 6,6-Dimethylmorpholine-2-carbonitrile, separating it from reaction byproducts or isomers, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For a polar molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase.
The purity of the sample is determined by integrating the area of the analyte's peak and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration. For related pyridinecarbonitrile compounds, mobile phases consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid have been shown to be effective. sielc.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~210-220 nm (for nitrile or amine functional groups) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. omicsonline.org Due to the relatively high boiling point and polarity of morpholine (B109124) derivatives, direct analysis of this compound by GC may be challenging. However, GC is an excellent method for assessing the purity of starting materials or for analyzing the compound after conversion to a more volatile derivative. cdc.gov
Derivatization, for instance through silylation of the secondary amine, can decrease the polarity and increase the volatility of the molecule, making it amenable to GC analysis. GC, often coupled with a mass spectrometer (GC-MS), can provide high-resolution separation and definitive identification of impurities. omicsonline.org Purity assessment of cis-2,6-dimethylmorpholine has been successfully demonstrated using GC, achieving purity levels up to 99.9%. google.com
Table 2: Representative GC Conditions for a Derivatized Morpholine Analog
| Parameter | Condition |
| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 70°C, ramp to 280°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Mode | Split |
The presence of a stereocenter at the C-2 position (adjacent to the nitrile group) means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate them and determine the enantiomeric excess (ee) of a sample. nih.gov Chiral chromatography is the definitive method for this purpose. gcms.czwvu.edu
This separation can be achieved using either HPLC or GC equipped with a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are commonly used in both GC and HPLC for separating a wide range of chiral molecules. nih.govwvu.edu For analogous chiral morpholine derivatives, chiral HPLC columns such as Chiralpak have been used to achieve high levels of enantiomeric purity (>98% ee).
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) |
| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol) |
| Flow Rate | 0.8 mL/min |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~210 nm |
| Column Temperature | 20 °C |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography is an unequivocal technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org It provides definitive proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
The process involves three main steps:
Crystallization : A high-purity sample of this compound must be grown into a single, well-ordered crystal, which is often the most challenging step. wikipedia.org
Data Collection : The crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the molecule, producing a unique diffraction pattern. nih.gov
Structure Solution and Refinement : The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the positions of all atoms can be determined. nih.gov
For a chiral molecule, this technique can unambiguously assign the R or S configuration to the stereocenter, which is critical for understanding its biological activity. The crystal structure of complex pharmaceutical ingredients containing morpholine rings has been successfully determined using powder X-ray diffraction data. mdpi.com
Table 4: Typical Crystallographic Data Obtained from X-ray Analysis
| Parameter | Description |
| Chemical Formula | C₇H₁₂N₂O |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Density (calculated) | g/cm³ |
| Final R indices | R₁, wR₂ (indicators of refinement quality) |
| Absolute Configuration | Determined (e.g., Flack parameter) |
Applications of 6,6 Dimethylmorpholine 2 Carbonitrile As a Fundamental Synthetic Building Block and Precursor
Role in the Synthesis of Complex Organic Molecules
The unique combination of a chiral heterocyclic core and a versatile functional group positions 6,6-Dimethylmorpholine-2-carbonitrile as a valuable intermediate in the synthesis of complex organic structures.
Asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure form, often relies on the use of chiral scaffolds or auxiliaries. researchgate.netuwindsor.ca this compound, possessing a stereocenter at the C2 position, can serve as such a scaffold. The rigid conformation of the morpholine (B109124) ring, influenced by the gem-dimethyl group at C6, can create a well-defined steric environment. This allows it to direct the stereochemical outcome of reactions performed on a prochiral substrate attached to the molecule. numberanalytics.com
In a typical application, the morpholine nitrogen could be acylated with a prochiral substrate. The chiral environment of the morpholine ring would then direct the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product and allow for the potential recovery of the chiral scaffold. The principles of using chiral auxiliaries are well-documented for other heterocyclic systems and provide a strong basis for the potential utility of this compound. numberanalytics.com
Table 1: Potential Asymmetric Reactions Utilizing a Chiral Morpholine Scaffold
| Reaction Type | Reagent | Potential Outcome |
|---|---|---|
| Aldol Addition | Prochiral enolate attached to morpholine N | Diastereoselective formation of β-hydroxy carbonyl compound |
| Alkylation | Prochiral enolate attached to morpholine N | Diastereoselective α-alkylation |
The nitrile group is an exceptionally versatile functional group that can be transformed into a wide array of other functionalities, making it a key precursor for synthesizing diverse heterocyclic systems. nih.govcardiff.ac.uk The nitrile moiety of this compound can serve as a linchpin for constructing new rings fused to or derived from the morpholine core.
Key transformations of the nitrile group include:
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂). This amine can then be used in cyclization reactions, such as condensation with a dicarbonyl compound to form a new nitrogen-containing ring.
Hydrolysis: Complete hydrolysis converts the nitrile to a carboxylic acid (-COOH), while partial hydrolysis yields an amide (-CONH₂). These functional groups are pivotal for building more complex structures, including other heterocycles like oxazolines or thiazolines.
Cycloaddition: Nitriles can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important scaffolds in medicinal chemistry.
Addition of Nucleophiles: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis, providing a route to further functionalization.
These transformations allow the morpholine unit to be elaborated into more complex heterocyclic systems, demonstrating its value as a synthetic intermediate. researchgate.net
Development of Novel Organic Reagents and Catalysts
Chiral heterocyclic compounds are frequently used as ligands in asymmetric catalysis. The this compound structure contains multiple potential donor atoms—the morpholine nitrogen, the morpholine oxygen, and the nitrile nitrogen—that can coordinate to a metal center.
By modifying the core structure, it could be converted into a bidentate or tridentate ligand. For example, reduction of the nitrile to an aminomethyl group would create a diamine ligand. The inherent chirality of the molecule would make the resulting metal complex a potential catalyst for asymmetric reactions, such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. nih.gov The steric bulk provided by the gem-dimethyl group could enhance enantioselectivity by creating a more defined chiral pocket around the catalytic metal center.
Table 2: Potential Catalyst Systems Derived from this compound
| Ligand Type (Post-Modification) | Metal | Potential Catalytic Application |
|---|---|---|
| N,N'-diamine (from nitrile reduction) | Ruthenium (Ru), Rhodium (Rh) | Asymmetric transfer hydrogenation |
| N,O-amino alcohol (from hydrolysis/reduction) | Titanium (Ti), Zinc (Zn) | Asymmetric alkylation of aldehydes |
Potential Contributions to Material Science and Polymer Chemistry
While not a conventional monomer, this compound has features that suggest potential roles in polymer and materials science. The nitrile group can undergo polymerization through anionic or coordination-insertion mechanisms to form polymers with a polyimine backbone (-[C=N]-)n. These conjugated polymers often exhibit interesting electronic and optical properties.
Alternatively, the molecule could be incorporated as a modifying agent or a specialty monomer in copolymers. For instance, it could be grafted onto existing polymer backbones to introduce chirality or to alter the material's properties, such as solubility or thermal stability. Ring-opening polymerization of the morpholine ring is another, albeit less common, possibility under specific catalytic conditions, which would lead to a new class of functional polymers.
Utility in Ligand Chemistry for Coordination Compound Synthesis
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. thermofisher.com this compound is a potential ligand due to the presence of three Lewis basic sites: the secondary amine nitrogen, the ether oxygen, and the nitrile nitrogen. znaturforsch.com
It could function as:
A Monodentate Ligand: Coordinating to a metal center through the most basic site, the morpholine nitrogen.
A Bidentate Ligand: Potentially forming a chelate ring by coordinating through both the morpholine nitrogen and oxygen. The stability of such a complex would depend on the ring size and the nature of the metal ion.
A Bridging Ligand: The nitrile group's nitrogen could coordinate to a second metal center, allowing the molecule to bridge two metals and form coordination polymers or polynuclear complexes.
The specific coordination mode would be influenced by the metal ion's size, charge, and electronic properties, as well as the reaction conditions. libretexts.org The synthesis of coordination compounds with this chiral ligand could lead to new materials with applications in catalysis, magnetism, or as chiral resolving agents.
Future Perspectives and Emerging Research Directions for 6,6 Dimethylmorpholine 2 Carbonitrile
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Sustainability
Current research on heterocyclic compounds emphasizes the development of sustainable synthetic methods. For morpholine (B109124) derivatives, this includes moving away from harsh reagents like concentrated sulfuric acid, which is used in traditional industrial routes for compounds like cis-2,6-dimethylmorpholine. google.comgoogle.com Future efforts will likely focus on:
Catalytic Systems: Employing novel metal or organocatalysts to achieve high yields and stereoselectivity under milder conditions.
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, minimizing waste.
Green Solvents: Utilizing environmentally benign solvents to replace traditional, more hazardous ones.
Exploration of Under-explored Reactivity Profiles and Cascade Reactions
The reactivity of the morpholine ring and its substituents offers opportunities for creating complex molecules. Future studies may explore:
Cascade Reactions: Designing multi-step reactions that occur in a single pot to build molecular complexity efficiently. This reduces the need for intermediate purification steps, saving time and resources.
Functional Group Interconversion: Investigating novel transformations of the carbonitrile group and the reactivity of the morpholine ring itself to access new chemical space. Chiral morpholine derivatives are often used as building blocks in the synthesis of more complex molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For the industrial production of fine chemicals and pharmaceuticals, continuous manufacturing processes are gaining prominence over traditional batch methods. dempochem.com
Flow Chemistry: This approach offers precise control over reaction parameters like temperature and pressure, leading to improved safety, consistency, and yield. dempochem.combioduro.comeurofins.com The use of flow reactors can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. dempochem.com
Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new molecules by rapidly performing and analyzing numerous reactions. merckmillipore.comchemrxiv.org These systems can be programmed to synthesize libraries of compounds for screening or to optimize reaction conditions for a specific target. merckmillipore.comnih.gov
Advanced Computational Methodologies for Predictive Design and Property Optimization
Computational chemistry is an indispensable tool in modern drug discovery and materials science. nih.gov For new morpholine derivatives, these methods can be used to:
Predict Reactivity and Properties: Using methods like Density Functional Theory (DFT) to understand electronic structure and predict how a molecule will behave in a reaction. mdpi.com
Structure-Activity Relationship (SAR) Studies: Employing Quantitative Structure-Activity Relationship (QSAR) models to correlate a molecule's structural features with its biological activity or physical properties. nih.gov This can guide the design of new compounds with enhanced characteristics.
Molecular Docking: Simulating how a molecule might bind to a biological target, such as an enzyme or receptor, to predict its potential as a therapeutic agent. researchgate.net
Sustainable and Biocatalytic Strategies for Morpholine Carbonitrile Synthesis
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable and selective approach to synthesis.
Enzyme Engineering: Developing or discovering enzymes that can catalyze the formation of the morpholine ring or the introduction of the carbonitrile group with high stereoselectivity.
Green Chemistry: Biocatalytic reactions are often performed in water under mild conditions, aligning with the principles of green chemistry. This approach can significantly reduce the environmental impact of chemical synthesis.
While these research directions are promising for the broader class of morpholine compounds, specific studies on 6,6-Dimethylmorpholine-2-carbonitrile are required to determine its unique properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
